molecular formula C19H19N3O3 B4018612 1-[2-(4-morpholinyl)-5-nitrophenyl]-3,4-dihydroisoquinoline

1-[2-(4-morpholinyl)-5-nitrophenyl]-3,4-dihydroisoquinoline

Cat. No. B4018612
M. Wt: 337.4 g/mol
InChI Key: QPUZNJHOYTZJAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-morpholinyl)-5-nitrophenyl]-3,4-dihydroisoquinoline, also known as MNQ, is a chemical compound that has shown potential in scientific research.

Mechanism of Action

1-[2-(4-morpholinyl)-5-nitrophenyl]-3,4-dihydroisoquinoline has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately, cell death. Additionally, 1-[2-(4-morpholinyl)-5-nitrophenyl]-3,4-dihydroisoquinoline has been shown to activate the MAPK/ERK pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-[2-(4-morpholinyl)-5-nitrophenyl]-3,4-dihydroisoquinoline has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and the downregulation of anti-apoptotic proteins. It has also been shown to protect against oxidative stress and inflammation in the brain through the upregulation of antioxidant enzymes and the downregulation of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of 1-[2-(4-morpholinyl)-5-nitrophenyl]-3,4-dihydroisoquinoline is its potential as a multi-targeted agent, as it has been shown to have both anti-cancer and neuroprotective properties. However, one limitation is its relatively low solubility, which can make it difficult to administer in certain experiments.

Future Directions

Future research could focus on the development of more efficient synthesis methods for 1-[2-(4-morpholinyl)-5-nitrophenyl]-3,4-dihydroisoquinoline, as well as the optimization of its anti-cancer and neuroprotective properties. Additionally, further studies could investigate the potential of 1-[2-(4-morpholinyl)-5-nitrophenyl]-3,4-dihydroisoquinoline as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's.

Scientific Research Applications

1-[2-(4-morpholinyl)-5-nitrophenyl]-3,4-dihydroisoquinoline has been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. It has also been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation in the brain.

properties

IUPAC Name

4-[2-(3,4-dihydroisoquinolin-1-yl)-4-nitrophenyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c23-22(24)15-5-6-18(21-9-11-25-12-10-21)17(13-15)19-16-4-2-1-3-14(16)7-8-20-19/h1-6,13H,7-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUZNJHOYTZJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C2=CC=CC=C21)C3=C(C=CC(=C3)[N+](=O)[O-])N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Morpholin-4-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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